molecular formula C9H10FN5O5 B12101885 3'-Azido-3'-deoxy-5-fluorouridine

3'-Azido-3'-deoxy-5-fluorouridine

Cat. No.: B12101885
M. Wt: 287.20 g/mol
InChI Key: AWEWMNDSGXRWGS-UHFFFAOYSA-N
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Description

3’-Azido-3’-deoxy-5-fluorouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research .

Preparation Methods

The synthesis of 3’-Azido-3’-deoxy-5-fluorouridine involves multiple steps. One common method starts with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. This is followed by a reaction with silylated 5-fluorouracil and further modifications of the sugar moiety. The overall yield of this process is approximately 7.6% over nine steps

Chemical Reactions Analysis

3’-Azido-3’-deoxy-5-fluorouridine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.

    Oxidation and Reduction:

Common reagents for these reactions include copper catalysts for CuAAC and strained alkynes for SPAAC. Major products formed include triazole derivatives in CuAAC reactions.

Scientific Research Applications

3’-Azido-3’-deoxy-5-fluorouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Azido-3’-deoxy-5-fluorouridine involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA by incorporating into the DNA strand, leading to chain termination and apoptosis. It also participates in click chemistry reactions, which can be used to label and track biological molecules .

Comparison with Similar Compounds

3’-Azido-3’-deoxy-5-fluorouridine is unique due to its combination of an azide group and a fluorinated nucleoside. Similar compounds include:

The uniqueness of 3’-Azido-3’-deoxy-5-fluorouridine lies in its dual functionality as both a nucleoside analogue and a click chemistry reagent.

Properties

Molecular Formula

C9H10FN5O5

Molecular Weight

287.20 g/mol

IUPAC Name

1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19)

InChI Key

AWEWMNDSGXRWGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)F

Origin of Product

United States

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